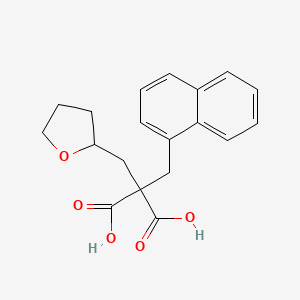

1-(Tetrahydro-2-furyl)-3-(1-naphthyl)propane-2,2-dicarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Tetrahydro-2-furyl)-3-(1-naphthyl)propane-2,2-dicarboxylic acid is a biochemical compound with the molecular formula C19H20O5 and a molecular weight of 328.36 . It is used for proteomics research .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the available resources .Applications De Recherche Scientifique

Novel Synthesis and Structural Analysis

- Benzalacetone Analogs Synthesis : A study by Yamamura et al. (2005) detailed the novel synthesis of benzalacetone analogues of naphth[a]azulenes using a furan ring-opening reaction mediated by an intramolecular electrophilic attack of a tropylium ion. The study includes an X-ray investigation of a naphth[1,2-a]azulene derivative, showcasing the potential for structural analysis and the synthesis of complex organic compounds (Yamamura et al., 2005).

Synthetic Methods and Reactions

Friedel–Crafts Reaction for 3-(2-Furyl)Phthalides : Shpuntov et al. (2015) described the effective synthesis of 3-(2-Furyl)phthalides under Friedel–Crafts reaction conditions, highlighting a method for creating biologically active heterocyclic systems. This work underscores the potential for synthesizing related compounds through accessible chemical reactions (Shpuntov et al., 2015).

Naftidrofuryl Synthesis : Zhou et al. (2005) proposed a new method for synthesizing N, N-(diethylamino)ethyl-2-(1-naphthylmethyl)-3-tetrahydrofurfuryl propionate, demonstrating a high-yield synthesis approach that could be adapted for related compounds (Zhou et al., 2005).

Luminescent Properties and Electroluminescent Media

- Luminescent Naphtho[2,3-f]quinoline Derivatives : Tu et al. (2009) developed a sequential three-component reaction that resulted in the synthesis of naphtho[2,3-f]quinoline derivatives with good luminescent properties in ethanol solution. These compounds have potential as organic electroluminescent media, highlighting the role of furan and naphthyl derivatives in developing new materials for optical applications (Tu et al., 2009).

Supramolecular Chemistry and Coordination Complexes

- Cd(II) Supramolecular Complexes : Fang et al. (2010) explored the synthesis and properties of Cd(II) supramolecular complexes using naphthalene-based dicarboxyl tecton and various N-donor co-ligands. This research illustrates the versatility of naphthalene derivatives in constructing complex supramolecular architectures, which could be relevant for materials science and nanotechnology applications (Fang et al., 2010).

Orientations Futures

Propriétés

IUPAC Name |

2-(naphthalen-1-ylmethyl)-2-(oxolan-2-ylmethyl)propanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c20-17(21)19(18(22)23,12-15-8-4-10-24-15)11-14-7-3-6-13-5-1-2-9-16(13)14/h1-3,5-7,9,15H,4,8,10-12H2,(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALQDQYWJRGAQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CC(CC2=CC=CC3=CC=CC=C32)(C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2625775.png)

![1-(4-chlorophenyl)-6-hydroxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2625776.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2625777.png)

![3-Methyl-1-[2-(pyridin-4-yl)ethyl]urea](/img/structure/B2625779.png)

![4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}-N-(4-sulfamoylphenyl)benzamide](/img/structure/B2625780.png)

![3-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2625781.png)